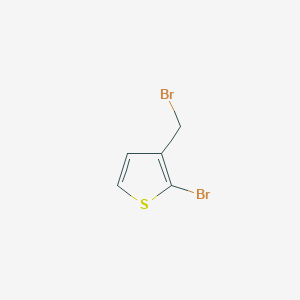

2-Bromo-3-(bromomethyl)thiophene

Übersicht

Beschreibung

The compound of interest, 2-Bromo-3-(bromomethyl)thiophene, is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical syntheses, particularly in the pharmaceutical and materials science fields. The presence of bromine atoms in specific positions on the thiophene ring makes this compound a versatile intermediate for further chemical transformations.

Synthesis Analysis

Several papers discuss the synthesis of brominated thiophene derivatives. For instance, the CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes with sodium sulfide leads to the formation of benzo[b]thiophenes, indicating that copper-catalyzed reactions are effective for constructing thiophene rings . Another approach involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) catalyzed by trace amounts of copper, yielding 2-bromobenzofurans(thiophenes) . Additionally, a one-pot synthesis involving copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling has been described for the synthesis of substituted benzo[b]thiophenes . These methods highlight the importance of transition metal-catalyzed reactions in the synthesis of brominated thiophene derivatives.

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . Similarly, the structure of a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by NMR, mass spectrometry, and X-ray investigations . These studies demonstrate the utility of advanced spectroscopic methods in determining the precise molecular structure of brominated thiophenes.

Chemical Reactions Analysis

Brominated thiophenes undergo various chemical reactions, as evidenced by the literature. Aromatic nucleophilic substitution reactions with amines have been reported for 3-bromo-2-nitrobenzo[b]thiophene, leading to the formation of N-substituted amino derivatives . The Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids have been employed to synthesize 2-(bromomethyl)-5-aryl-thiophene derivatives . These reactions showcase the reactivity of brominated thiophenes and their potential for creating a diverse array of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes can be studied through experimental and computational methods. Vibrational spectra and DFT simulations were used to investigate the properties of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, with good agreement between theoretical and experimental data . The electrochemical properties of 1,3,2-diazaborolyl-functionalized thiophenes and dithiophenes were studied using cyclovoltammetry, revealing an irreversible oxidation wave . These analyses provide insights into the electronic and structural characteristics of brominated thiophenes, which are important for their applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds and Therapeutic Agents

2-Bromo-3-(bromomethyl)thiophene is a critical component in the regioselective synthesis of various organic compounds. Its utility is particularly evident in the Suzuki-Miyaura reaction, a method for constructing carbon-carbon bonds essential in creating natural products and targeted pharmaceutical compounds. Notably, a study demonstrated the synthesis of novel 2-(bromomethyl)-5-aryl-thiophenes, which exhibited potential as therapeutic agents due to their haemolytic and antithrombolytic activities (Rizwan et al., 2014).

Development of New Heterocyclic Systems

The compound plays a role in the synthesis of new heterocyclic systems. For instance, it was used in creating benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, derivatives of a novel heterocyclic system with potential applications in various fields of chemistry (Yagodkina-Yakovenko et al., 2018).

Uncatalyzed Side-Chain Halogenations

In a study on the uncatalyzed side-chain halogenations of polymethyl-substituted thiophenes, this compound demonstrated its utility in producing various thiophene derivatives through a clean and regioselective process (Nakayama et al., 1993).

Synthesis of Polythiophenes

The compound is instrumental in synthesizing polythiophenes, which have applications in materials science. For example, a series of regioregular head-to-tail poly[3-(alkylthio)thiophenes] were synthesized using 2-bromo-3-(alkylthio)-5-(bromozincio)thiophenes, highlighting its role in creating polymers with unique properties (Wu et al., 1996).

Photostabilizers for Poly(vinyl chloride)

A study on the synthesis of new thiophene derivatives demonstrated the use of this compound in creating materials that act as photostabilizers for poly(vinyl chloride), suggesting its utility in enhancing the durability of PVC products (Balakit et al., 2015).

Safety and Hazards

2-Bromo-3-(bromomethyl)thiophene is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and corrosive . The compound is harmful if swallowed and causes serious eye damage . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Wirkmechanismus

Target of Action

2-Bromo-3-(bromomethyl)thiophene is a chemical compound used as a pharmaceutical intermediate . .

Mode of Action

Brominated thiophenes are generally known to undergo reactions with various electrophiles to form alkylated products .

Biochemical Pathways

Brominated thiophenes are known to be involved in the synthesis of various pharmaceutical compounds .

Result of Action

It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of various viruses .

Eigenschaften

IUPAC Name |

2-bromo-3-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370778 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40032-76-6 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing head-to-tail polythiophenes with high regioregularity?

A1: [] Understanding the relationship between a polymer's structure and its properties is crucial for optimizing its performance. The research emphasizes the importance of regioregular, head-to-tail (HT) poly(3-alkylthiophene)s (PATs) in achieving well-defined physical structures. This structural control allows for a deeper understanding of how molecular-level modifications translate into macroscopic material properties, such as electrical conductivity and optical behavior. []

Q2: How is 2-Bromo-3-(bromomethyl)thiophene used in the synthesis of these specialized polythiophenes?

A2: [] this compound serves as a key building block in synthesizing diverse heteroatom-functionalized polythiophenes. While the abstract doesn't detail the exact reactions, it implies that the bromine atoms, particularly the bromomethyl group, likely participate in nucleophilic substitution reactions. This allows for the attachment of various side chains, introducing desired functionalities to the polymer. []

Q3: What is the impact of incorporating heteroatoms into the polythiophene backbone?

A3: [] Introducing heteroatoms through functionalized side chains allows for fine-tuning the polymer's electrical and optical properties. The research highlights that these modifications lead to polythiophenes with "high electrical conductivities." [] This suggests that the heteroatoms influence the polymer's electronic structure, impacting its ability to conduct electricity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)